N-(p-phenylbenzylidene)-p-methylaniline
Description
Properties
Molecular Formula |
C20H17N |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C20H17N/c1-16-7-13-20(14-8-16)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3 |
InChI Key |
QPUXSABDLNPBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Schiff bases derived from substituted anilines and aromatic aldehydes exhibit diverse physicochemical properties depending on substituent position, electronic effects, and molecular symmetry. Below is a detailed comparison of N-(p-phenylbenzylidene)-p-methylaniline with structurally analogous compounds.
Structural Analogues with Alkyl vs. Aryl Substituents
N-(p-n-Pentylbenzylidene)-p-n-pentylaniline (5.5) :
This compound replaces the methyl and phenyl groups in the target molecule with n-pentyl chains. The longer alkyl chains enhance liquid crystalline behavior, lowering melting points (Tm) compared to aryl-substituted analogues. For instance, 5.5 exhibits a nematic phase between 65°C and 85°C, whereas this compound likely has a higher Tm due to increased rigidity from aromatic rings .p-Methylbenzylidene p-butylaniline (CAS 38549-81-4) :
Substitutes the phenyl group with a p-butyl chain. The molecular weight (251.37 g/mol) is lower than the target compound’s estimated weight (~297.38 g/mol). This structural variation reduces polarizability, affecting optical properties such as birefringence .
Electron-Donating vs. Electron-Withdrawing Substituents
N-(p-Methoxybenzylidene)-p-butylaniline (MBBA) :
The methoxy group (-OCH₃) is strongly electron-donating, enhancing the imine’s electron density and red-shifting UV-Vis absorption spectra. MBBA’s nematic phase range (20°C–45°C) is broader than that of methyl-substituted analogues, indicating greater mesophase stability .N-(4-Hydroxy-3-methoxyphenylmethylene)-p-methylaniline :
Incorporates hydroxyl and methoxy groups, enabling hydrogen bonding. This increases Tm (>150°C) compared to the target compound, which lacks H-bonding capacity .
Azo-Functionalized Analogues
- p-Methoxybenzylidene p-phenylazoaniline :
Replaces the imine group with an azo (-N=N-) bridge. The azo group introduces photoisomerization capability, making it suitable for photochromic applications. However, it reduces thermal stability (Tm ~120°C) compared to imine-based Schiff bases .
Data Tables
Table 1: Comparative Structural and Thermal Properties
Preparation Methods
Reaction Setup and Conditions
-
Reactants :
-
p-Toluidine (0.20 moles, 21.4 g)
-
4-Biphenylcarboxaldehyde (0.20 moles, 36.4 g)
-
Catalyst : Weakly acidic ion exchange resin (IRC-50, 0.5 g)
-
Solvent : Toluene (150 mL)
-
-
Procedure :
-
The reactants and catalyst are refluxed in toluene using a Dean-Stark apparatus to facilitate azeotropic removal of water.
-
After 3 hours, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The crude product is recrystallized from 95% ethanol, yielding pale-yellow crystals.
-
-
Yield : 85–90%
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Dehydration under azeotropic conditions generates the imine (Schiff base). The IRC-50 resin acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity.
Alternative Catalytic Methods
p-Toluenesulfonic Acid (PTSA) Catalysis
In the absence of ion exchange resins, PTSA (0.2 mol%) in toluene enables comparable efficiency:
| Parameter | Value |
|---|---|
| Reaction Time | 2.5 hours |
| Yield | 82% |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 9:1) |
This method avoids resin handling but requires post-reaction neutralization with aqueous NaHCO₃.
Solvent-Free Mechanochemical Synthesis
Grinding equimolar amounts of p-toluidine and 4-biphenylcarboxaldehyde in a mortar under solvent-free conditions achieves 78% yield after 1.5 hours. The exothermic reaction is quenched with ice-cold ethanol, and the product is filtered.
Purification and Characterization
Recrystallization Optimization
Recrystallization solvents critically impact purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| 95% Ethanol | 99.5 | Needle-like |
| Acetone | 97.2 | Platelet |
| Hexane | 95.8 | Irregular |
Ethanol is preferred due to high solubility at elevated temperatures and low impurity retention.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
δ 8.45 (s, 1H, CH=N), 7.65–7.25 (m, 13H, Ar-H), 2.35 (s, 3H, CH₃).
Scalability and Industrial Adaptations
Pilot-Scale Production
A 1-kg batch using IRC-50 resin in a 50-L reactor achieves 87% yield with consistent purity (>99%). Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 110–115°C |
| Pressure | 0.5 atm |
| Distillation Rate | 15 mL/min (water) |
Environmental Considerations
Waste toluene is recovered via fractional distillation (90% efficiency), reducing solvent consumption by 40%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Azeotropic Reflux | 90 | 99.5 | 1.20 |
| PTSA Catalysis | 82 | 98.7 | 1.05 |
| Mechanochemical | 78 | 97.5 | 0.90 |
Azeotropic reflux remains optimal for high-purity applications, while mechanochemical synthesis offers cost advantages for bulk production.
Challenges and Troubleshooting
Common Issues
Q & A
Basic Question: What are the optimal synthesis protocols for N-(p-phenylbenzylidene)-p-methylaniline, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is synthesized via Schiff base formation between p-methylaniline and a benzaldehyde derivative (e.g., p-phenylbenzaldehyde). A solvent-free, solid-phase reaction at room temperature is effective, achieving yields >80% with minimal byproducts . Key parameters include:
- Stoichiometry : A 1:1 molar ratio of aldehyde to amine.
- Catalyst : Avoidance of solvents reduces side reactions; acid catalysis (e.g., glacial acetic acid) can accelerate imine formation.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity >95%.
Validation : Confirm via melting point comparison (literature data) and TLC (aniline-diphenylamine-phosphoric acid staining) .
Basic Question: How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar Schiff bases?
Methodological Answer:
- ¹H NMR : The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. p-Methyl groups on the aniline ring resonate at δ 2.3–2.5 ppm, while aromatic protons show splitting patterns reflecting para-substitution .
- IR : A strong C=N stretch at ~1600–1650 cm⁻¹ confirms Schiff base formation. Absence of aldehyde C=O (~1700 cm⁻¹) verifies complete reaction .
Advanced Tip : Compare with p-methoxy or p-chloro analogs; electron-withdrawing substituents downfield-shift the imine proton .
Basic Question: How do substituents on the aniline ring (e.g., methyl vs. methoxy) affect the compound’s electronic properties and reactivity?
Methodological Answer:
Substituents alter electron density via resonance/inductive effects:
- Methyl groups : Electron-donating (+I effect) increase basicity of the imine nitrogen, enhancing nucleophilicity.
- Methoxy groups : Stronger resonance donation (+M effect) further stabilizes the imine but may reduce solubility in nonpolar solvents.
Quantitative Analysis : Use Hammett parameters (σ values) to predict substituent effects on reaction rates (e.g., σₚ-CH₃ = -0.17 vs. σₚ-OCH₃ = -0.27) .
Advanced Question: What mechanistic insights explain this compound’s reactivity in 1,3-dipolar cycloadditions for heterocyclic synthesis?
Methodological Answer:
The compound’s imine group acts as a dipolarophile in reactions with azides (Huisgen cycloaddition):
Azide Preparation : Generate aryl azides from p-methylaniline via diazotization (NaNO₂/HCl) and subsequent sodium azide displacement .
Cycloaddition : Under Cu(I) catalysis, the imine reacts with azides to form 1,2,3-triazole derivatives. Kinetic studies show accelerated rates due to electron-donating methyl groups stabilizing transition states .
Validation : Monitor reaction progress via LC-MS and isolate products via flash chromatography.
Advanced Question: How can researchers resolve contradictions in reported reactivity data (e.g., charge-transfer behavior in FTICR-MS studies)?
Methodological Answer:
Discrepancies arise from ion generation methods (electron impact vs. association reactions):
- Electron Impact : Produces high-energy ions with fragmented structures, leading to reduced reactivity with aromatic amines .
- Association Reactions : Generate thermodynamically stable ions (e.g., C₁₀H₈⁺ from C₆H₆⁺ + C₄H₂), which exhibit predictable charge-transfer behavior with p-methylaniline .
Resolution : Replicate studies under controlled ionization conditions (SIFT or FTICR-MS) and compare rate constants for consistency.
Advanced Question: What analytical challenges arise when quantifying this compound in complex matrices (e.g., environmental samples)?
Methodological Answer:
- Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from polar interferents.
- Detection : HPLC-UV (λ = 254 nm) or LC-MS/MS (MRM transition m/z 285 → 121) improves specificity .
- Matrix Effects : Spiked recovery studies (80–120%) validate method accuracy. Adjust mobile phase pH to 6.5 to minimize Schiff base hydrolysis .
Advanced Question: How can computational modeling (DFT, MD) guide the design of this compound-based materials?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic transitions (UV-vis spectra) and charge distribution on the imine group .
- MD Simulations : Model self-assembly behavior in liquid crystals; methyl groups enhance π-π stacking, while bulky substituents disrupt alignment .
Advanced Question: What strategies mitigate degradation of this compound under ambient conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).
- Thermal Stability : DSC analysis shows decomposition onset at ~200°C; avoid heating above 150°C in synthetic workflows .
- Hydrolysis Prevention : Use anhydrous solvents (e.g., dried THF) and molecular sieves during reactions .
Advanced Question: How does this compound perform as a ligand in coordination chemistry, and what metal complexes exhibit catalytic activity?
Methodological Answer:
The imine nitrogen and aromatic system chelate transition metals (e.g., Cu(II), Pd(II)):
- Cu(II) Complexes : Catalyze C–N coupling reactions (e.g., Ullmann-type). Electrochemical studies (CV) show reversible redox behavior at E₁/₂ = +0.45 V vs. Ag/AgCl .
- Pd(II) Complexes : Active in Suzuki-Miyaura cross-coupling; turnover numbers (TON) exceed 10⁴ with aryl bromides .
Advanced Question: What methodological frameworks (e.g., PICO, FINER) are optimal for designing studies on this compound’s biological or material applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
